molecular formula C10H9NO3S B11769010 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid

4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid

Cat. No.: B11769010
M. Wt: 223.25 g/mol
InChI Key: NNLMBDULBAWZBF-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid ( 457947-78-3) is a high-purity chemical building block prized in synthetic and medicinal chemistry. With the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol, this compound features a benzo[d]thiazole core, a versatile scaffold prevalent in many bioactive molecules . The structure is strategically substituted with addressable functional groups, including a carboxylic acid at the 5-position and a methoxy group at the 4-position, which allow for further derivatization to explore structure-activity relationships and generate diverse compound libraries . This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of novel anticancer agents. Benzo[d]thiazole derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, with some analogues functioning through the inhibition of tubulin polymerization, a key mechanism for halting cell division . Beyond oncology, the benzo[d]thiazole moiety is found in compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and neuroprotective properties, making this building block highly valuable for hit-to-lead optimization campaigns . In industrial research, its structural analogs are investigated for applications such as corrosion inhibition for mild steel in acidic environments, showcasing the versatility of the benzothiazole core beyond medicinal applications . The product is supplied for laboratory research purposes. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-methoxy-2-methyl-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C10H9NO3S/c1-5-11-8-7(15-5)4-3-6(10(12)13)9(8)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

NNLMBDULBAWZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. The methoxy group can be introduced through methylation reactions, and the carboxylic acid group can be introduced through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication or transcription processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity : The 4-methoxy group in the target compound and its pyridyl analog () correlates with enzyme-targeted activity, whereas bulkier substituents like trimethoxybenzamido () or trifluoromethylphenyl () enhance antibacterial or agrochemical utility.
  • Carboxylic Acid Utility : The 5-carboxylic acid group is critical for metal coordination (e.g., in coordination polymers ) and derivatization into amides or hydrazides ().
  • Electron-Withdrawing Groups : Substituents like CF₃ () or Cl () improve metabolic stability and lipophilicity, favoring agrochemical or antifungal applications.

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives.
  • Stability : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability under acidic/basic conditions.
  • Coordination Chemistry : Thiazole-5-carboxylic acids form coordination polymers with transition metals (e.g., Cu(II) in ), useful in materials science.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid?

The synthesis typically involves cyclization of precursors under controlled conditions. A common method includes:

  • Step 1 : Reacting 2-aminothiazole derivatives with chloroacetic acid to form the thiazole backbone.
  • Step 2 : Introducing the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃).
  • Step 3 : Hydrolysis of ester intermediates (if present) to yield the carboxylic acid moiety.
    Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques like crystallization or chromatography to enhance yield (≥85%) and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

  • 1H NMR Spectroscopy : To confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).
  • LC-MS : For molecular weight verification (expected [M+H]+: ~254.06 g/mol).
  • Elemental Analysis : To validate C, H, N, and S content within ±0.3% of theoretical values.
  • IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .

Q. What are the primary biological screening assays for this compound?

Initial pharmacological evaluations focus on:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Anticancer Potential : Cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Testing against cyclooxygenase-2 (COX-2) or β-lactamase using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Assay Standardization : Use of internal controls (e.g., ciprofloxacin for antimicrobial assays).
  • SAR Analysis : Compare activity of derivatives (e.g., replacing methoxy with chloro or methyl groups) to identify critical functional groups.
  • Dose-Response Curves : Establish EC₅₀ values across multiple replicates to ensure reproducibility .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predict binding affinity to targets like COX-2 (PDB ID: 5KIR) or DNA gyrase (PDB ID: 1KZN).
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity.
  • DFT Calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

Q. How can reaction conditions be optimized to suppress side products during synthesis?

  • Temperature Control : Maintain ≤80°C during cyclization to prevent decarboxylation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Challenge : Co-elution of impurities in HPLC.
  • Solution : Employ UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid/acetonitrile).
  • Validation : Follow ICH guidelines for limit of detection (LOD ≤0.1%) and precision (RSD ≤2%) .

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